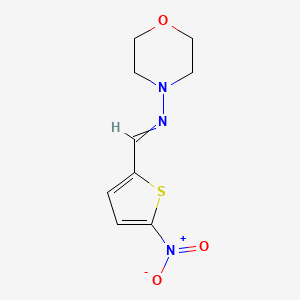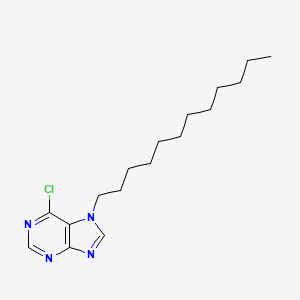![molecular formula C12H12N4O3 B14000371 N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide CAS No. 36664-11-6](/img/structure/B14000371.png)
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of nitroimidazole derivatives Nitroimidazoles are known for their broad range of biological activities, including antimicrobial, antiprotozoal, and radiosensitizing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide typically involves the reaction of 2-nitroimidazole with an appropriate benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-[2-(2-aminoimidazol-1-yl)ethyl]benzamide.
Substitution: Formation of various substituted imidazole derivatives.
Oxidation: Formation of nitroso or other oxidized imidazole derivatives.
Scientific Research Applications
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiprotozoal activities.
Medicine: Investigated as a radiosensitizer in cancer therapy, enhancing the effectiveness of radiation treatment.
Mechanism of Action
The mechanism of action of N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide involves its interaction with biological molecules. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This property makes it useful as a radiosensitizer, as it can enhance the effects of radiation therapy by increasing the susceptibility of cancer cells to radiation-induced damage.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-nitroimidazol-1-yl)ethanamine
- 2-methyl-5-nitroimidazole
- 1-(2-bromoethyl)-2-methyl-5-nitroimidazole
Uniqueness
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide is unique due to its specific structure, which combines the nitroimidazole moiety with a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
36664-11-6 |
|---|---|
Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H12N4O3/c17-11(10-4-2-1-3-5-10)13-6-8-15-9-7-14-12(15)16(18)19/h1-5,7,9H,6,8H2,(H,13,17) |
InChI Key |
LXQYHGSIHDYUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
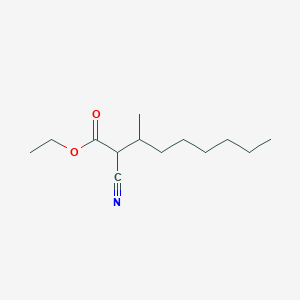
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
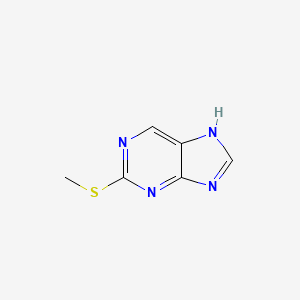



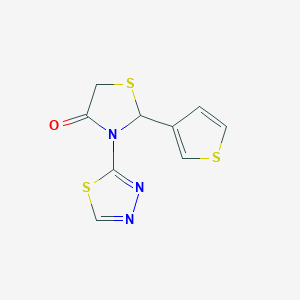
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)
